molecular formula C19H17NO3 B250586 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione

4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione

Cat. No.: B250586
M. Wt: 307.3 g/mol
InChI Key: HCOLIVYGXAABOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione, also known as BNAH, is a synthetic organic compound that has gained significant attention in the field of chemical research. It is a fluorescent molecule that has been used for the detection and quantification of various biological molecules. BNAH is also used in the synthesis of other compounds due to its unique chemical properties.

Mechanism of Action

4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione is a fluorescent molecule that works by emitting light when excited by a specific wavelength of light. The mechanism of action of this compound involves the transfer of energy from the excited state of this compound to another molecule, which results in the emission of light. The emission of light can be detected and quantified, which makes this compound a useful tool for the detection and quantification of biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It does not interact with DNA or RNA and does not affect the activity of enzymes. This compound has been shown to be non-toxic to cells and has been used in various cell-based assays.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione in lab experiments include its high sensitivity, selectivity, and ease of use. This compound is a fluorescent molecule that can be detected and quantified using standard laboratory equipment. It is also relatively inexpensive compared to other fluorescent probes.
The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH and temperature. This compound is also sensitive to photobleaching, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the use of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione in scientific research. One potential application is in the development of new fluorescent probes for the detection and quantification of biomolecules. This compound can be used as a starting material for the synthesis of new compounds with improved properties.
Another future direction is in the development of new imaging agents for biomedical applications. This compound can be used as a scaffold for the synthesis of imaging agents that target specific biological molecules or structures.
In conclusion, this compound is a versatile compound that has many potential applications in scientific research. Its unique chemical properties make it a useful tool for the detection and quantification of biomolecules. Further research is needed to explore its full potential in various scientific fields.

Synthesis Methods

The synthesis of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione involves the reaction of 1,2-naphthoquinone with benzylamine and ethylene glycol in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.

Scientific Research Applications

4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione has been used in various scientific research applications, including the detection of DNA, RNA, proteins, and enzymes. It has been used as a fluorescent probe for the quantification of these biomolecules in biological samples. This compound has also been used in the synthesis of other compounds, such as fluorescent dyes and imaging agents.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-[benzyl(2-hydroxyethyl)amino]naphthalene-1,2-dione

InChI

InChI=1S/C19H17NO3/c21-11-10-20(13-14-6-2-1-3-7-14)17-12-18(22)19(23)16-9-5-4-8-15(16)17/h1-9,12,21H,10-11,13H2

InChI Key

HCOLIVYGXAABOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCO)C2=CC(=O)C(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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